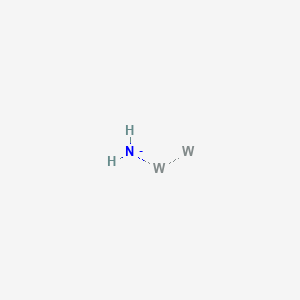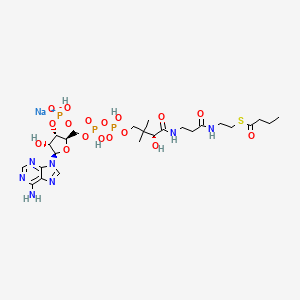
Butyryl-Coenzyme A (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyryl-Coenzyme A (sodium) is an organic compound that plays a crucial role in various biological pathways. It is a derivative of butyric acid and contains coenzyme A. This compound is involved in fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA). It is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is essential for maintaining the colonic environment .
準備方法
Synthetic Routes and Reaction Conditions
Butyryl-Coenzyme A (sodium) can be synthesized through the reaction of butyric acid with coenzyme A in the presence of ATP and a suitable enzyme such as butyrate—CoA ligase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.0 and a temperature of 25°C .
Industrial Production Methods
Industrial production of Butyryl-Coenzyme A (sodium) often involves microbial fermentation processes. Engineered strains of bacteria such as Clostridium tyrobutyricum are used to produce butyrate, which is then converted to Butyryl-Coenzyme A through enzymatic reactions .
化学反応の分析
Types of Reactions
Butyryl-Coenzyme A (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to crotonyl-Coenzyme A.
Reduction: It can be reduced to butyrate.
Substitution: It can participate in substitution reactions to form different acyl-Coenzyme A derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include NADH or NADPH for reduction, and oxygen or other oxidizing agents for oxidation. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products
The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and other acyl-Coenzyme A derivatives .
科学的研究の応用
Butyryl-Coenzyme A (sodium) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a role in metabolic studies, particularly in the context of fatty acid metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease and metabolic disorders.
Industry: It is used in the production of biofuels and other biochemicals through microbial fermentation processes
作用機序
Butyryl-Coenzyme A (sodium) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as butyryl-Coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-Coenzyme A. This reaction is part of the fatty acid oxidation pathway. The compound also plays a role in the regulation of gene expression through post-translational modifications of histones .
類似化合物との比較
Similar Compounds
Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Propionyl-Coenzyme A: Participates in the metabolism of odd-chain fatty acids.
Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.
Uniqueness
Butyryl-Coenzyme A (sodium) is unique in its role as an intermediate in the synthesis of butyrate, which has significant implications for gut health and energy metabolism. Its involvement in both fatty acid metabolism and gene regulation through histone modification sets it apart from other acyl-Coenzyme A derivatives .
特性
分子式 |
C25H41N7NaO17P3S |
|---|---|
分子量 |
859.6 g/mol |
IUPAC名 |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,18-,19-,20+,24-;/m1./s1 |
InChIキー |
XBNZETGNIJRVAR-XXXNBSBMSA-M |
異性体SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
正規SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


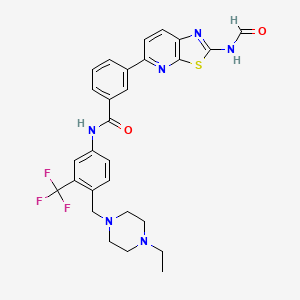
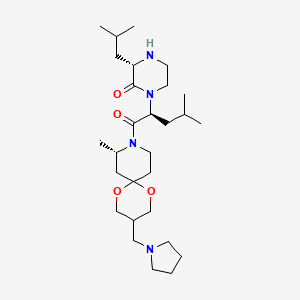
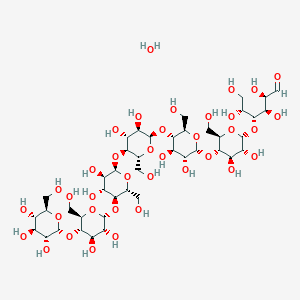
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
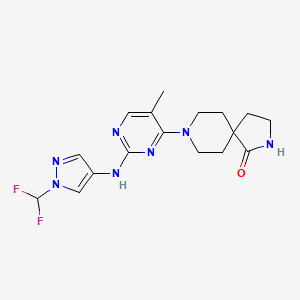
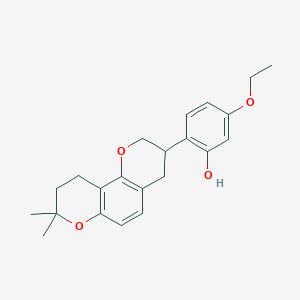
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
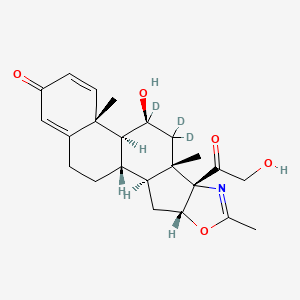
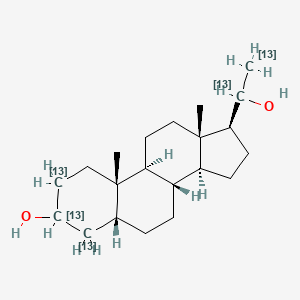
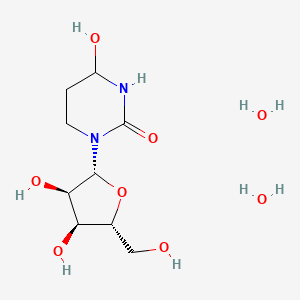
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)

